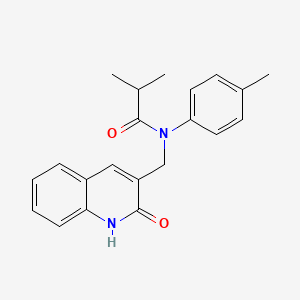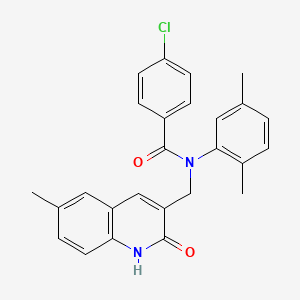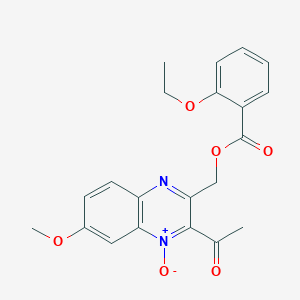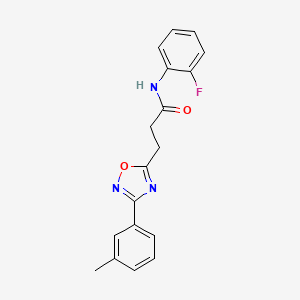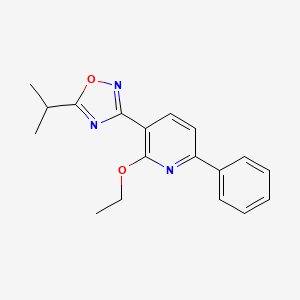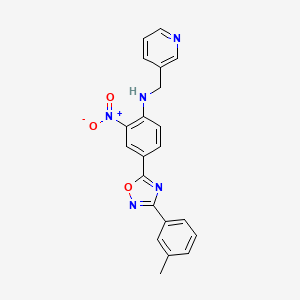
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA synthesis and inducing cell cycle arrest in cancer cells. It may also act by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. It has also been found to possess cytotoxic activity against cancer cells. Moreover, this compound has been shown to possess anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its diverse biological activities. This compound can be used in various assays to investigate its antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One of the potential applications of this compound is in the development of novel antimicrobial and antifungal agents. Moreover, this compound can be further investigated for its anti-inflammatory and analgesic properties. Additionally, this compound can be explored for its potential use as a fluorescent probe for detecting metal ions. Further studies can also be conducted to investigate the toxicity and safety of this compound for potential therapeutic use.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has diverse biological activities and potential applications in various fields. Further research is needed to fully understand the mechanism of action and explore the potential therapeutic uses of this compound.
Métodos De Síntesis
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of nitric acid and sulfuric acid. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon, leading to the formation of this compound.
Aplicaciones Científicas De Investigación
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been shown to possess anti-inflammatory and analgesic properties. Moreover, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-4-2-6-16(10-14)20-24-21(29-25-20)17-7-8-18(19(11-17)26(27)28)23-13-15-5-3-9-22-12-15/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDDOIVZCTIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

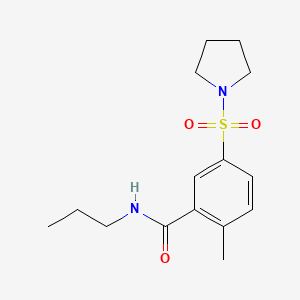
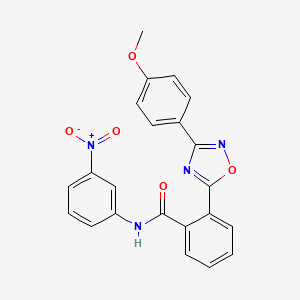
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)


